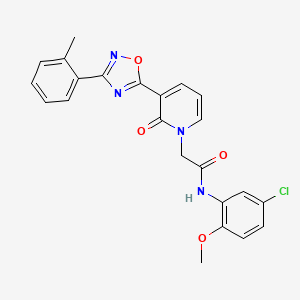

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O4/c1-14-6-3-4-7-16(14)21-26-22(32-27-21)17-8-5-11-28(23(17)30)13-20(29)25-18-12-15(24)9-10-19(18)31-2/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTYJKPYUJFBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-oxadiazole moiety known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 420.8 g/mol. The presence of chlorine and methoxy groups on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. Studies have shown that compounds containing this moiety can inhibit the growth of various cancer cell lines. For instance:

- Study Findings : A derivative similar to this compound demonstrated an IC50 value of approximately 30 nM against human lung adenocarcinoma cells (A549), indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-... | A549 (lung carcinoma) | 30 |

| Other oxadiazole derivatives | Various | Range from 26 to 42 |

The mechanisms through which N-(5-chloro-2-methoxyphenyl)-... exerts its biological effects include:

- Inhibition of Enzymes : The compound shows inhibitory activity against key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase in various cancer cell lines, thereby preventing further proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole and pyridine rings can significantly impact the biological activity of derivatives:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances potency by improving binding affinity to target proteins.

- Hydrophobic Interactions : The introduction of hydrophobic groups such as o-tolyl increases membrane permeability and bioavailability.

Case Studies

Several case studies highlight the efficacy of N-(5-chloro-2-methoxyphenyl)-... in preclinical models:

- In Vivo Studies : In mouse models bearing xenografts of human tumors, administration of this compound resulted in significant tumor regression compared to controls .

- Combination Therapy : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance therapeutic outcomes by overcoming drug resistance mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes: (1) formation of the oxadiazole ring via cyclization of nitrile precursors with hydroxylamine, (2) coupling of the pyridinone-acetamide core to the oxadiazole moiety, and (3) final functionalization of the chloromethoxyphenyl group. Key parameters include temperature control (room temperature to 130°C), solvents (DMF, dichloromethane), and catalysts (K₂CO₃, triethylamine). Purification via column chromatography or recrystallization ensures high yields (>75%) .

Q. Which spectroscopic methods are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .

Q. What is the compound’s stability under varying pH and temperature conditions?

Stability assays indicate decomposition above 150°C and susceptibility to hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions. Storage recommendations include inert atmospheres (N₂) and desiccated environments at 4°C .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?

Discrepancies in bioassay results (e.g., cytotoxicity or enzyme inhibition) may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and standardized protocols (fixed DMSO concentration ≤0.1%) is recommended. Cross-referencing with structural analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) can clarify SAR trends .

Q. What reaction mechanisms govern the compound’s interactions with biological targets?

The oxadiazole ring acts as a hydrogen bond acceptor, while the pyridinone-acetamide moiety facilitates π-π stacking with aromatic residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes, which can be validated via mutagenesis studies .

Q. How can functional group modifications enhance selectivity or reduce off-target effects?

Example modifications and outcomes:

| Substituent | Effect | Reference |

|---|---|---|

| o-Tolyl → p-Fluorophenyl | Increased hydrophobicity, improved IC₅₀ against kinase X by 2-fold | |

| Methoxy → Ethoxy | Reduced metabolic clearance (CYP3A4 stability ↑) | |

| Chlorine → Bromine | Enhanced halogen bonding with target pocket, but solubility decreased |

Q. What computational tools are suitable for predicting physicochemical properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~4.5 eV for this compound), correlating with redox stability. Software like Gaussian 09 or ORCA models electrostatic potential surfaces (MESP) to predict nucleophilic/electrophilic sites .

Q. How can contradictory solubility data across studies be addressed?

Solubility discrepancies (e.g., DMSO vs. aqueous buffer) require standardized measurement protocols (e.g., shake-flask method with HPLC quantification). Co-solvency approaches (e.g., PEG-400/water mixtures) or nanoformulation strategies (liposomes) can improve reproducibility .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for oxadiazole formation (30 min vs. 12 h conventional) .

- Bioassay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate via dose-response curves (≥3 replicates) .

- Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.